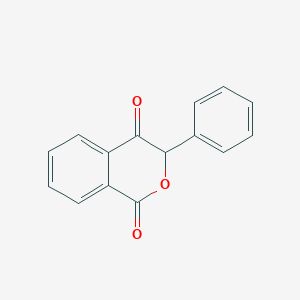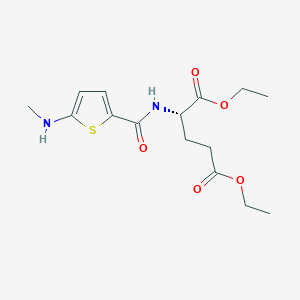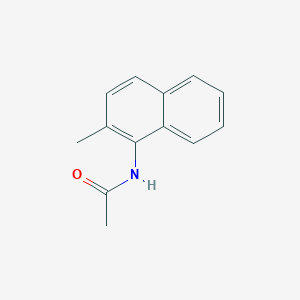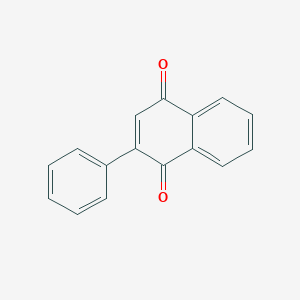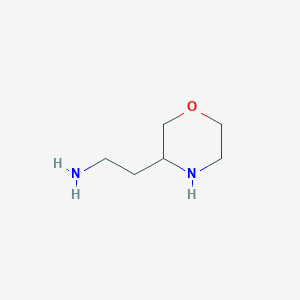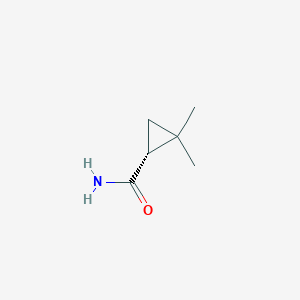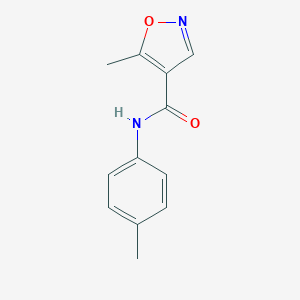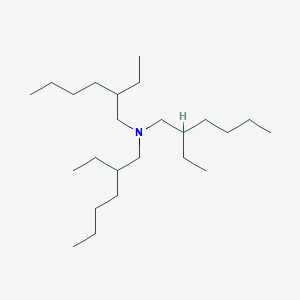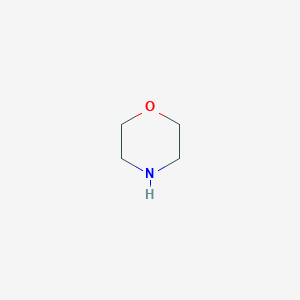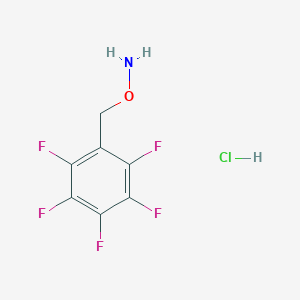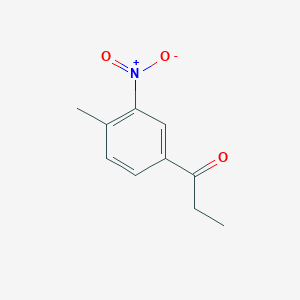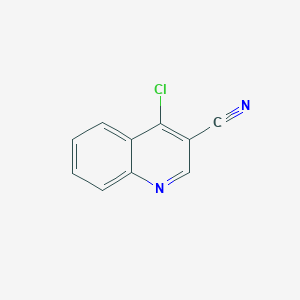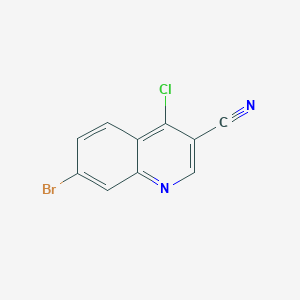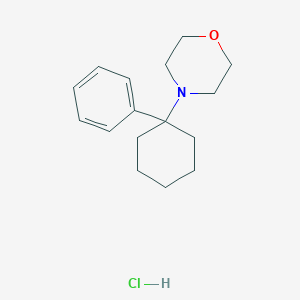
1-(1-Phenylcyclohexyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylcyclohexyl)morpholine hydrochloride, also known as PCMoH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has a similar chemical structure. PCMoH has been studied extensively in scientific research for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of approved medical use, it is classified as a Schedule I controlled substance in the United States.
Mechanism Of Action
The exact mechanism of action of 1-(1-Phenylcyclohexyl)morpholine hydrochloride is not fully understood. However, it is believed to act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it blocks the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(1-Phenylcyclohexyl)morpholine hydrochloride may disrupt normal brain function and lead to the hallucinogenic effects observed in studies.
Biochemical And Physiological Effects
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses. These effects suggest that 1-(1-Phenylcyclohexyl)morpholine hydrochloride may have potential as a therapeutic agent for conditions such as depression and anxiety.
Advantages And Limitations For Lab Experiments
1-(1-Phenylcyclohexyl)morpholine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it has a longer duration of action than PCP, which allows for longer experiments. It is also less potent than PCP, which may make it easier to work with in the lab. However, one limitation is that it is a controlled substance, which makes it difficult to obtain and work with legally. Additionally, its potential for abuse and lack of approved medical use may make it less attractive for some researchers.
Future Directions
There are several future directions for research on 1-(1-Phenylcyclohexyl)morpholine hydrochloride. One area of interest is its potential use as a therapeutic agent for conditions such as depression and anxiety. Further studies are needed to determine its safety and efficacy for these uses. Another area of interest is its mechanism of action, which is not fully understood. More research is needed to determine how it interacts with the NMDA receptor and other neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects of 1-(1-Phenylcyclohexyl)morpholine hydrochloride use, both in humans and animals. This information will be important for determining its potential as a therapeutic agent and for understanding its potential for abuse.
Synthesis Methods
The synthesis of 1-(1-Phenylcyclohexyl)morpholine hydrochloride involves the reaction of 1-phenylcyclohexanone with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
1-(1-Phenylcyclohexyl)morpholine hydrochloride has been studied for its potential use as a psychoactive drug. It has been shown to have similar effects to PCP, including hallucinations, dissociation, and euphoria. However, it has also been found to have unique properties that make it a promising candidate for further research. For example, it has a longer duration of action than PCP and is less potent, which may make it safer for use in humans.
properties
CAS RN |
1934-49-2 |
|---|---|
Product Name |
1-(1-Phenylcyclohexyl)morpholine hydrochloride |
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
4-(1-phenylcyclohexyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
InChI Key |
RTARNXZLDAUNOX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3.Cl |
Pictograms |
Irritant |
Related CAS |
2201-40-3 (Parent) |
synonyms |
4-(1-Phenylcyclohexyl)morpholine Hydrochloride; 1-(1-Phenylcyclohexyl)morpholine Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)
